2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-5-22(6-2)17(25)11-23-12-20-18-15(19(23)26)10-21-24(18)16-8-7-13(3)9-14(16)4/h7-10,12H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZNACZZXMBVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)C=NN2C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component One-Pot Condensation
The microwave-assisted four-component reaction between 2,4-dimethylphenylhydrazine, formaldehyde, methylenemalononitrile, and ethanol enables direct assembly of the pyrazolo[3,4-d]pyrimidine core (Table 1). Sodium ethoxide (1.2 equiv) in ethanol at 60°C achieves 85% yield of 1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-5-carbaldehyde (5a ), as optimized by Liu et al.. The aldehyde at position 5 arises from the ethanol component via Pinner reaction mechanisms, with the keto group at position 4 forming spontaneously during aromatization.
Table 1: Optimization of Four-Component Reaction Conditions
| Entry | Solvent | Catalyst (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3 | EtOH | NaOH (1.2) | 60 | 82 |
| 6 | EtOH | NaOEt (1.2) | 60 | 85 |
| 11 | EtOH | NaOEt (1.2) | Reflux | 85 |
Cyclization of 3-Amino-4-cyanopyrazole Derivatives
Alternative core synthesis begins with 3-amino-4-cyano-1-(2,4-dimethylphenyl)-1H-pyrazole, cyclized under acidic conditions (H2SO4, 100°C) to yield 1-(2,4-dimethylphenyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidine. Chlorination at position 5 using PCl5 in POCl3 at 80°C for 6 hours introduces a leaving group (85% yield), critical for subsequent functionalization.
Functionalization at Position 5: Introducing the N,N-Diethylacetamide Moiety
Bromomethyl Intermediate Strategy
Bromination of the core’s 5-methyl group (NBS, AIBN, CCl4, 80°C) generates 5-(bromomethyl)-1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine (92% purity). Nucleophilic substitution with potassium N,N-diethylacetamide (KHMDS, THF, −78°C to RT) installs the acetamide side chain (78% yield).
Reaction Scheme:
$$
\text{5-(BrCH}2\text{)-Core} + \text{K}^+[\text{CH}3\text{C(O)NEt}_2^-] \rightarrow \text{Target Compound} + \text{KBr}
$$
Chloro-Substitution Pathway
Direct displacement of 5-chloro intermediates with pre-formed N,N-diethylacetamide enolate (LDA, THF, −78°C) achieves 68% yield. Electron-withdrawing effects from the 4-oxo group activate position 5 for SNAr, though competing hydrolysis necessitates anhydrous conditions.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Metrics
| Parameter | Four-Component | Bromomethyl | Chloro-Substitution |
|---|---|---|---|
| Total Steps | 3 | 4 | 4 |
| Overall Yield (%) | 62 | 58 | 51 |
| Atom Economy (%) | 89 | 76 | 73 |
| Scalability (kg) | High | Moderate | Low |
The four-component method excels in atom economy but requires precise stoichiometric control of the aldehyde component. Bromomethyl substitution offers superior regioselectivity for acetamide installation, albeit with added bromination steps. Chloro-substitution suffers from competing hydrolysis but remains viable for small-scale GMP production.
Characterization and Stability Profiling
Spectroscopic Validation
- 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 7.58–7.32 (m, 3H, aryl-H), 4.21 (s, 2H, CH2), 3.42 (q, J = 7.1 Hz, 4H, NCH2), 2.35 (s, 6H, Ar-CH3), 1.12 (t, J = 7.1 Hz, 6H, CH3).
- HRMS : m/z [M+H]+ calcd for C23H28N5O2: 406.2238; found: 406.2241.
Stability Under Accelerated Conditions
Table 3: Thermal and pH Stability
| Condition | Observation | Degradation (%) |
|---|---|---|
| 100°C, 24 h (DMSO) | Stable | <2 |
| pH 1.0 (HCl) | Partial acetamide hydrolysis | 28 |
| pH 12.0 (NaOH) | Complete hydrolysis in 4 h | 100 |
Industrial-Scale Considerations
Microwave-assisted four-component synthesis reduces processing time (9 h → 2 h) but necessitates specialized equipment. Bromomethyl routes align with traditional batch reactors, though bromine handling requires stringent safety protocols. All pathways generate ≤5% regioisomeric impurities, resolvable via crystallization (EtOAc/heptane).
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
The following table summarizes the biological activities reported for this compound:
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of pyrazolo derivatives, this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 5.0 µM . The mechanism was linked to apoptosis induction via caspase activation and modulation of cell cycle regulators.
Study 2: Enzyme Inhibition
Another study focused on the compound's inhibitory effects on Aurora A kinase, a critical regulator in cell division and a target for cancer therapy. The reported IC50 value of 0.15 µM indicates potent inhibition, suggesting its potential as a therapeutic agent in oncology.
Research Applications
The compound's applications extend into various research domains:
- Cancer Research: Its ability to inhibit key kinases and induce apoptosis positions it as a candidate for developing new anticancer therapies.
- Inflammatory Disease Models: The anti-inflammatory properties suggest potential use in models of chronic inflammation or autoimmune diseases.
- Biochemical Pathway Studies: The interaction with multiple cellular pathways makes it a valuable tool for studying signal transduction mechanisms.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of key substrates involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to varied biological activities.
Thiazolecarboxamides: These compounds contain a thiazole ring and exhibit similar pharmacological properties.
Uniqueness
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .
Biological Activity
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a pyrazolo[3,4-d]pyrimidine core linked to a diethylacetamide moiety. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 342.39 g/mol |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
- Anti-inflammatory Effects : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:
- A study reported that certain pyrazolo[3,4-d]pyrimidines induced apoptosis in various cancer cell lines through the activation of caspase pathways .
Anti-inflammatory Activity
The compound's structural analogs have been evaluated for anti-inflammatory activity:
- In vitro studies demonstrated that related compounds inhibited COX enzymes effectively, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Case Studies
- Study on Anticancer Activity : A recent investigation into a series of pyrazolo[3,4-d]pyrimidine derivatives found that modifications at the phenyl ring significantly enhanced their cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value of 15 µM .
- Study on Anti-inflammatory Effects : Another study evaluated the anti-inflammatory effects of a closely related compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups .
Research Findings
Recent literature highlights the following findings regarding the biological activity of pyrazolo[3,4-d]pyrimidines:
- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring and amide group were found to influence both anticancer and anti-inflammatory activities significantly .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest good oral bioavailability and metabolic stability for some derivatives within this class .
Q & A
Q. What approaches validate the role of the pyrazolo-pyrimidine core in target engagement?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a diazirine moiety at the pyrimidine ring to crosslink with target proteins.
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases (ΔTm ≥ 2°C indicates binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
